Pantothenic Acid Pantothenic Acid (R)-pantothenic acid is a pantothenic acid having R-configuration. It has a role as an antidote to curare poisoning, a human blood serum metabolite and a geroprotector. It is a vitamin B5 and a pantothenic acid. It is a conjugate acid of a (R)-pantothenate.
Pantothenic acid, also called pantothenate or vitamin B5 (a B vitamin), is a water-soluble vitamin discovered by Roger J. Williams in 1919. For many animals, pantothenic acid is an essential nutrient as it is required to synthesize coenzyme-A (CoA), as well as to synthesize and metabolize proteins, carbohydrates, and fats. Pantothenic acid is the amide between pantoic acid and β-alanine and commonly found as its alcohol analog, the provitamin panthenol, and as calcium pantothenate. Small quantities of pantothenic acid are found in nearly every food, with high amounts in whole-grain cereals, legumes, eggs, meat, royal jelly, avocado, and yogurt. Pantothenic acid is an ingredient in some hair and skin care products. Only the dextrorotatory (D) isomer of pantothenic acid possesses biological activity. while the levorotatory (L) form may antagonize the effects of the dextrorotatory isomer.
Pantothenic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Pantothenic acid has been reported in Glycine max, Artemia salina, and other organisms with data available.
Pantothenic Acid is a water-soluble vitamin ubiquitously found in plants and animal tissues with antioxidant property. Vitamin B5 is a component of coenzyme A (CoA) and a part of the vitamin B2 complex. Vitamin B5 is a growth factor and is essential for various metabolic functions, including the metabolism of carbohydrates, proteins, and fatty acids. This vitamin is also involved in the synthesis of cholesterol, lipids, neurotransmitters, steroid hormones, and hemoglobin.
PANTOTHENIC ACID is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1993 and is indicated for chronic kidney disease and has 2 investigational indications.
(R)-Pantothenic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
A butyryl-beta-alanine that can also be viewed as pantoic acid complexed with BETA ALANINE. It is incorporated into COENZYME A and protects cells against peroxidative damage by increasing the level of GLUTATHIONE.
See also: Calcium Pantothenate (active moiety of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 79-83-4
VCID: VC1658481
InChI: InChI=1S/C9H17NO5/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13)/t7-/m0/s1
SMILES: Array
Molecular Formula: C9H17NO5
Molecular Weight: 219.23 g/mol

Pantothenic Acid

CAS No.: 79-83-4

Cat. No.: VC1658481

Molecular Formula: C9H17NO5

Molecular Weight: 219.23 g/mol

* For research use only. Not for human or veterinary use.

Pantothenic Acid - 79-83-4

Specification

CAS No. 79-83-4
Molecular Formula C9H17NO5
Molecular Weight 219.23 g/mol
IUPAC Name 3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoic acid
Standard InChI InChI=1S/C9H17NO5/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13)/t7-/m0/s1
Standard InChI Key GHOKWGTUZJEAQD-ZETCQYMHSA-N
Isomeric SMILES CC(C)(CO)[C@H](C(=O)NCCC(=O)O)O
Canonical SMILES CC(C)(CO)C(C(=O)NCCC(=O)O)O
Colorform Yellow viscous oil
Viscous oil
Viscous hygroscopic liquid
Melting Point 195ºC (D-Calcium Pantothenate salt)
MELTING POINT: 170-172 °C /CA SALT/
< 25 °C

Introduction

Chemical Properties and Forms

Pantothenic acid exists as the amide formed between pantoic acid and β-alanine . Only the dextrorotatory (D) isomer of pantothenic acid possesses biological activity, while the levorotatory (L) form may antagonize the effects of the dextrorotatory isomer . In dietary supplements and fortified foods, pantothenic acid is commonly found in several forms:

  • Free pantothenic acid

  • Calcium pantothenate (a calcium salt form)

  • Panthenol (the alcohol analog, considered a provitamin form)

These various forms differ in stability characteristics, with calcium pantothenate generally preferred in supplements due to its greater stability compared to free pantothenic acid. Structurally, pantothenic acid contains reactive hydroxyl and carboxyl groups, making it susceptible to degradation under certain conditions, particularly in acidic or alkaline environments at high temperatures . This chemical characteristic influences both its stability in foods and its pharmacokinetic properties when consumed.

Biochemical Functions

Role in Coenzyme A Synthesis

The primary biological significance of pantothenic acid stems from its essential role in the synthesis of coenzyme A (CoA) . CoA serves as a critical cofactor in numerous metabolic reactions, particularly those involving the transfer of acyl groups. The conversion of pantothenic acid to CoA occurs through a series of enzymatic reactions requiring ATP. Once formed, CoA participates in over 100 different reactions in intermediary metabolism, functioning as a universal acyl group carrier .

CoA performs several critical functions in cellular metabolism:

  • Facilitates entry of acyl groups into cells, serving as a carrier molecule essential for metabolic processes

  • Acts as a substrate in the tricarboxylic acid cycle for energy generation

  • Participates in the synthesis of fatty acids, cholesterol, and acetylcholine

  • Functions as part of acyl carrier protein (ACP) required for fatty acid synthesis

Metabolic Pathways

Beyond its role in CoA synthesis, pantothenic acid participates in several other metabolic pathways through CoA and its derivatives. CoA is required for:

  • Acylation reactions: Important in signal transduction pathways

  • Acetylation reactions: Involved in enzyme activation and deactivation

  • Fatty acid oxidation: Critical for energy production

  • Fatty acid synthesis: Essential for cell membrane formation and energy storage

  • Amino acid metabolism: Involved in protein synthesis and degradation

Additionally, pantothenic acid contributes to cell protection against oxidative damage by increasing glutathione levels, suggesting an antioxidant-supporting role .

Dietary Sources and Intake

Food Sources

Pantothenic acid is widely distributed in both plant and animal foods, though in varying amounts. Small quantities are found in nearly all food sources, explaining its name's etymology ("from everywhere") . Foods particularly rich in pantothenic acid include:

  • Whole-grain cereals

  • Legumes

  • Eggs

  • Meat (especially organ meats)

  • Royal jelly

  • Avocado

  • Yogurt and other dairy products

The widespread distribution of pantothenic acid in diverse food sources contributes to the rarity of deficiency states in populations consuming varied diets.

Recommended Dietary Intake

Based on observed intake levels and the absence of deficiency in populations consuming mixed diets, health authorities have established recommended intake values. The European Food Safety Authority (EFSA) has set Adequate Intake (AI) values as shown in Table 1.

Table 1: Adequate Intake (AI) Values for Pantothenic Acid by Population Group

Population GroupAdequate Intake (mg/day)
Adults5
Pregnant women5
Lactating women7
Infants (>6 months)3
Children4
Adolescents5

Source: European Food Safety Authority Panel on Dietetic Products, Nutrition and Allergies

These values represent adequate intake levels rather than recommended dietary allowances (RDAs), as there is insufficient evidence available to establish an average requirement . The higher AI for lactating women (7 mg/day) compensates for pantothenic acid losses through breast milk, ensuring both maternal adequacy and sufficient supply to the nursing infant .

Pharmacokinetics

Absorption and Distribution

Pantothenic acid is readily absorbed from the gastrointestinal tract, primarily in the jejunum, through a saturable, sodium-dependent active transport system. At higher doses, passive diffusion may also contribute to absorption. Once absorbed, pantothenic acid circulates in plasma primarily in its free form, with minimal protein binding .

Pharmacokinetic studies have shown that after oral administration:

  • Plasma concentrations of unchanged pantothenate peak at approximately 2-2.5 hours post-dosing

  • The half-life of unchanged pantothenate is approximately 3 hours

  • The β-glucuronide metabolite plasma concentrations peak at 10-12 hours post-dosing with a half-life of 15-17 hours

Clinical Applications

Treatment of Acne Vulgaris

One of the most thoroughly researched therapeutic applications of pantothenic acid is its potential role in treating acne vulgaris. A randomized, double-blind, placebo-controlled study investigated the efficacy of a pantothenic acid-based dietary supplement in subjects with mild to moderate facial acne . The 12-week trial demonstrated:

  • Significant reduction in total lesion count in the pantothenic acid group compared to placebo (p = 0.0197)

  • Significant reduction in inflammatory lesions

  • Improved Dermatology Life Quality Index (DLQI) scores

  • Favorable safety profile with minimal adverse events

These findings suggest pantothenic acid supplementation may represent a safe, well-tolerated intervention for acne management, though larger studies are needed to confirm these results and determine optimal dosing strategies.

Deficiency and Excess

Deficiency

Naturally occurring pantothenic acid deficiency is extremely rare due to its widespread distribution in foods . Experimental induction of deficiency requires either the use of a metabolic antagonist (omega-methylpantothenic acid) or consumption of a specially formulated diet. When induced experimentally, deficiency manifestations may include:

  • Fatigue and weakness

  • Gastrointestinal disturbances

  • Neurological symptoms (paresthesia, headache)

  • Impaired adrenal function

  • Cardiovascular issues

Populations potentially at risk for suboptimal intake include those with severely restricted diets, chronic alcoholism, or certain metabolic disorders affecting B-vitamin utilization.

Excess

As a water-soluble vitamin, excess pantothenic acid is readily excreted, explaining the absence of toxicity reports even with high intake levels. No syndrome of pantothenic acid excess has been identified in humans, and no Upper Limit has been established by regulatory authorities . This favorable safety profile contributes to pantothenic acid's wide therapeutic window, allowing for flexible dosing in supplementation strategies without significant safety concerns.

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